N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide
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Overview
Description
N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a propanamide moiety
Preparation Methods
The synthesis of N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide typically involves multiple steps. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction. The reaction conditions often involve the use of reagents such as sodium borohydride (NaBH4) and catalysts like lithium aluminum hydride (LiAlH4) or iron. The methoxyphenyl group is introduced through a substitution reaction, and the final propanamide moiety is added via an amidation reaction .
Chemical Reactions Analysis
N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide can be compared to other thiazole derivatives, such as:
2-methoxy-5-((phenylamino)methyl)phenol: This compound has a similar methoxyphenyl group but lacks the thiazole ring, making it less complex.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group but differs in its overall structure and functional groups.
2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol: This compound has a chlorophenyl group instead of a phenyl group, which can lead to different chemical properties and reactivity
Properties
Molecular Formula |
C22H23N3O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H23N3O2S/c1-4-15-25-20(16-11-7-6-8-12-16)21(24-19(26)5-2)28-22(25)23-17-13-9-10-14-18(17)27-3/h4,6-14H,1,5,15H2,2-3H3,(H,24,26) |
InChI Key |
ZJGUBXNRGKELCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N(C(=NC2=CC=CC=C2OC)S1)CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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